molecular formula C10H19NO B6192834 2-{2-oxaspiro[3.5]nonan-7-yl}ethan-1-amine CAS No. 2731006-98-5

2-{2-oxaspiro[3.5]nonan-7-yl}ethan-1-amine

Cat. No.: B6192834
CAS No.: 2731006-98-5
M. Wt: 169.26 g/mol
InChI Key: CGANCTUGUWFVDQ-UHFFFAOYSA-N
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Description

2-{2-oxaspiro[3.5]nonan-7-yl}ethan-1-amine is a chemical compound with a unique spirocyclic structure. This compound is characterized by the presence of an oxaspiro ring system, which is a bicyclic structure containing an oxygen atom. The compound’s molecular formula is C10H19NO, and it has a molecular weight of 169.26 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-oxaspiro[3.5]nonan-7-yl}ethan-1-amine typically involves the formation of the spirocyclic ring system followed by the introduction of the ethan-1-amine group. One common synthetic route includes the cyclization of a suitable precursor molecule under acidic or basic conditions to form the oxaspiro ring.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography .

Chemical Reactions Analysis

Types of Reactions

2-{2-oxaspiro[3.5]nonan-7-yl}ethan-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce more saturated spirocyclic compounds .

Scientific Research Applications

2-{2-oxaspiro[3.5]nonan-7-yl}ethan-1-amine has various applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{2-oxaspiro[3.5]nonan-7-yl}ethan-1-amine involves its interaction with specific molecular targets. The oxaspiro ring system can interact with enzymes or receptors, potentially inhibiting or activating biological pathways. The ethan-1-amine group can form hydrogen bonds or ionic interactions with target molecules, influencing their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific spirocyclic structure and the presence of both an oxaspiro ring and an ethan-1-amine group. This combination of features makes it a valuable compound for various applications in scientific research and industry .

Properties

CAS No.

2731006-98-5

Molecular Formula

C10H19NO

Molecular Weight

169.26 g/mol

IUPAC Name

2-(2-oxaspiro[3.5]nonan-7-yl)ethanamine

InChI

InChI=1S/C10H19NO/c11-6-3-9-1-4-10(5-2-9)7-12-8-10/h9H,1-8,11H2

InChI Key

CGANCTUGUWFVDQ-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCC1CCN)COC2

Purity

95

Origin of Product

United States

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